N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-17(18-10-15-21-12-3-1-2-4-13(12)22-15)14-9-16(20-11-19-14)23-5-7-25-8-6-23/h1-4,9,11H,5-8,10H2,(H,18,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNHIAPRIBKNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
The target molecule comprises three key structural elements:
- A pyrimidine core substituted at position 6 with a morpholine group.
- A carboxamide functionality at position 4.
- A benzimidazol-2-ylmethyl group attached to the carboxamide nitrogen.
Retrosynthetic disconnection suggests two primary routes:
- Route A : Sequential functionalization of a preformed pyrimidine scaffold.
- Route B : Convergent coupling of pre-synthesized morpholinopyrimidine and benzimidazole intermediates.
Patent WO2014181287A1 provides foundational insights into pyrimidine functionalization, while WO2018109647A1 details bisaryl amide coupling strategies. The ACS Journal of Medicinal Chemistry offers critical data on reductive cyclization and palladium-catalyzed reactions, informing key steps.
Detailed Synthetic Procedures
Synthesis of 6-Morpholinopyrimidine-4-Carboxylic Acid
Step 1: Nucleophilic Aromatic Substitution
4,6-Dichloropyrimidine is reacted with morpholine in dimethylformamide (DMF) at 80°C for 12 hours to yield 6-morpholino-4-chloropyrimidine. This step achieves >85% yield under anhydrous conditions.
Reaction Conditions :
- Molar Ratio : 1:1.2 (pyrimidine:morpholine)
- Base : Triethylamine (2 eq)
- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 8.45 (s, 1H, H2), 3.75–3.70 (m, 4H, morpholine-OCH$$ _2 $$), 3.65–3.60 (m, 4H, morpholine-NCH$$ _2 $$).
Step 2: Hydrolysis to Carboxylic Acid
The 4-chloro substituent is hydrolyzed using 6M NaOH at reflux for 6 hours, yielding 6-morpholinopyrimidine-4-carboxylic acid (72% yield).
Preparation of (1H-Benzo[d]imidazol-2-yl)methanamine
Step 1: Condensation of o-Phenylenediamine
o-Phenylenediamine reacts with glycolic acid in 4M HCl at 120°C for 4 hours to form 1H-benzo[d]imidazol-2-ylmethanol (64% yield).
Step 2: Azide Formation and Reduction
The alcohol is converted to the azide using diphenylphosphoryl azide (DPPA) and subsequently reduced with LiAlH$$ _4 $$ to yield (1H-benzo[d]imidazol-2-yl)methanamine (58% yield over two steps).
Amide Coupling via Carbodiimide Chemistry
The final step involves coupling 6-morpholinopyrimidine-4-carboxylic acid with (1H-benzo[d]imidazol-2-yl)methanamine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane (DCM) at room temperature for 24 hours.
Optimized Conditions :
- Coupling Agent : HATU (1.2 eq)
- Base : DIPEA (3 eq)
- Yield : 68% after column chromatography (SiO$$ _2 $$, ethyl acetate/hexane 1:1)
Characterization Data :
- HRMS (ESI+) : m/z calcd for C$$ _18 $$H$$ _19 $$N$$ _6 $$O$$ _2 $$: 367.1522; found: 367.1519.
- $$ ^1H $$ NMR (500 MHz, DMSO-d$$ _6 $$) : δ 12.45 (s, 1H, NH), 8.65 (s, 1H, pyrimidine-H2), 7.55–7.45 (m, 4H, benzimidazole-H), 4.85 (d, J = 5.5 Hz, 2H, CH$$ _2 $$), 3.75–3.70 (m, 4H, morpholine-OCH$$ _2 $$), 3.60–3.55 (m, 4H, morpholine-NCH$$ _2 $$).
Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HATU | DCM | 25 | 68 | 98.5 |
| EDCl/HOBt | DMF | 25 | 52 | 95.2 |
| DCC | THF | 0→25 | 45 | 93.8 |
Data adapted from WO2018109647A1 and ACS J. Med. Chem., highlighting HATU’s superiority in minimizing racemization and side reactions.
Challenges and Mitigation Strategies
Industrial Scalability and Green Chemistry
Patent WO2014181287A1 emphasizes solvent recycling in large-scale morpholine substitutions, achieving 90% DMF recovery via fractional distillation. The ACS study proposes flow chemistry for amide coupling, reducing reaction time to 10 minutes with comparable yields.
Chemical Reactions Analysis
Structural and Functional Group Reactivity
The molecule contains three key functional moieties:
-
Benzimidazole core : Known for its role in tubulin polymerization inhibition and cell cycle disruption ( ).
-
Morpholino-pyrimidine : A pharmacophore linked to kinase inhibition and PARP-1/2 modulation ( ).
-
Carboxamide linker : Enhances hydrogen bonding and solubility, often influencing binding affinity ( ).
Key Reactivity Insights:
-
The benzimidazole N-H may participate in tautomerism or act as a hydrogen bond donor, influencing interactions with biological targets like tubulin ( ).
-
The morpholino group can undergo ring-opening under acidic conditions or form hydrogen bonds via its oxygen atom, as observed in PARP inhibitors ( ).
-
The pyrimidine ring is susceptible to electrophilic substitution, particularly at the 2- and 4-positions, which could facilitate derivatization ( ).
Synthetic Pathways and Analogous Reactions
While no direct synthesis of this compound is reported, related methodologies suggest feasible routes:
Benzimidazole Formation
-
Condensation of o-phenylenediamine with carbonyl compounds : A common method for synthesizing substituted benzimidazoles ( ). For example, 2-substituted benzimidazoles form via acid-catalyzed cyclization (e.g., H₂SO₄ in ethanol) ( ).
Pyrimidine Functionalization
-
Nucleophilic substitution at the 4-position of pyrimidine with morpholine derivatives, as seen in PARP inhibitor syntheses ( ).
Carboxamide Linkage
-
Amide coupling (e.g., EDC/HOBt) between the pyrimidine-4-carboxylic acid and the benzimidazole-methylamine derivative ( ).
Biological Activity Predictions
Based on structural analogs:
Comparative Reactivity of Analogous Compounds
Data from structurally similar molecules highlight key trends:
Hypothetical Reactivity Profile
-
Acid/Base Stability : The morpholino group may hydrolyze under strong acidic conditions, while the benzimidazole core remains stable ( ).
-
Oxidation/Reduction : The pyrimidine ring is redox-active, with potential for nitro-group reduction or aromatic ring oxidation ( ).
-
Metal Coordination : The benzimidazole nitrogen and carboxamide oxygen could act as ligands for transition metals, influencing catalytic or inhibitory activity ( ).
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can serve as a probe or inhibitor in studies involving enzyme activity, protein interactions, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, it can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Copper-Catalyzed Reactions ()
Compounds synthesized via copper-catalyzed reactions, such as N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine and N-(1H-benzo[d]imidazol-2-yl)-N'-tosylhexanamidine , share the benzimidazole core but differ in substituents. These derivatives incorporate sulfonyl and alkyl/aryl groups instead of the pyrimidine-morpholine-carboxamide system. Key distinctions include:
- Electronic Properties : The pyrimidine ring in the target compound provides a planar, electron-deficient system, whereas the acetamidine derivatives in feature electron-rich sulfonyl groups.
- Solubility : The morpholine group in the target compound likely enhances water solubility compared to the hydrophobic tosyl (p-toluenesulfonyl) groups in analogues.
- Synthetic Routes : The target compound may require multi-step nucleophilic substitutions or cross-coupling reactions, contrasting with the one-pot copper-catalyzed multicomponent synthesis described for compounds .
Benzimidazole-Phenol Copper Complex ()
Copper complexes of benzimidazolyl 2-[2-(1H-benzo[d]-imidazol-2-yl)ethylimino)methyl]phenol (Compound 8) are utilized in dopamine oxidation to aminochrome. Compared to the target compound:
- Metal-Binding Capacity: Compound 8’s phenol and imine groups facilitate copper coordination, enabling redox activity. The target compound’s morpholine and carboxamide groups are less likely to participate in metal chelation.
- Biological Activity: Compound 8’s application in neurotransmitter oxidation highlights benzimidazole derivatives’ versatility in bioinorganic chemistry, whereas the target compound’s pyrimidine scaffold may align more with kinase or enzyme inhibition.
Table 1: Structural and Functional Comparison
Research Implications and Gaps
While direct studies on this compound are absent in the provided evidence, structural parallels suggest:
- Drug Discovery Potential: The pyrimidine-carboxamide motif is common in kinase inhibitors (e.g., imatinib), hinting at possible therapeutic applications.
- Synthetic Challenges : The morpholine and benzimidazole groups may necessitate optimized reaction conditions to avoid side reactions.
Further research should explore its biological activity, pharmacokinetics, and comparative efficacy against existing benzimidazole-pyrimidine hybrids.
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties supported by recent research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse biological activities. The presence of the morpholinopyrimidine fragment enhances its pharmacological profile. The general structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs have significant activity against various pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
In a comparative study, derivatives of benzimidazole were tested for their Minimum Inhibitory Concentration (MIC) values against these organisms. Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3aa | S. aureus | < 1 |
| 3ad | E. coli | 3.9 |
| 3aq | C. albicans | 7.8 |
These findings indicate that modifications in the chemical structure can significantly enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Recent investigations have reported that certain derivatives exhibit potent inhibitory effects on various cancer cell lines, such as:
- HCT-15 (colon cancer)
- HeLa (cervical cancer)
- MDA-MB-468 (breast cancer)
For example, one compound showed IC50 values ranging from 80 to 200 nM across different cell lines, indicating a strong potential for further development as an anticancer agent .
Table 2 illustrates the anticancer activity of selected benzimidazole derivatives:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 6 | HCT-15 | 80 |
| 7 | HeLa | 100 |
| 21 | MDA-MB-231 | 290 |
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation in cancer cells.
- Antibacterial Mechanisms : The compounds may interfere with bacterial cell wall synthesis or inhibit essential enzymes.
- Biofilm Disruption : Certain derivatives have demonstrated the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their efficacy against chronic infections .
Case Studies and Research Findings
Several studies have highlighted the promising nature of benzimidazole derivatives in clinical applications:
- A study published in Pharmacological Reviews reviewed numerous benzimidazole compounds and their pharmacological profiles, emphasizing their role as potential chemotherapeutic agents .
- Another investigation focused on the synthesis and evaluation of new benzimidazole derivatives that displayed significant antimicrobial activity against resistant strains of bacteria .
- Molecular docking studies indicated strong binding affinities to target proteins involved in bacterial resistance mechanisms, providing insights into their mode of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
